Ethyl salicylate

Catalog No.
S575609
CAS No.
118-61-6
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl salicylate

CAS Number

118-61-6

Product Name

Ethyl salicylate

IUPAC Name

ethyl 2-hydroxybenzoate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3

InChI Key

GYCKQBWUSACYIF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1O

Solubility

slightly soluble in water, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

ethyl salicylate, salicylic acid, ethyl ester

Canonical SMILES

CCOC(=O)C1=CC=CC=C1O

Anti-inflammatory Properties:

Research suggests that ethyl salicylate might possess anti-inflammatory properties. Studies on Ethyl salicylate 2-O-β-D-glucoside (ESG), a derivative of ethyl salicylate isolated from a plant source, demonstrated its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated murine macrophages, suggesting its potential as an anti-inflammatory agent []. Further research is needed to explore its efficacy and mechanism of action in vivo models and human studies.

Skin Penetration and Metabolism:

Understanding the skin penetration and metabolism of topical drugs is crucial for developing effective formulations. A study investigated the percutaneous penetration and dermal metabolism of ethyl salicylate in guinea pigs. The research found that the compound exhibited good skin penetration and underwent partial metabolism to salicylic acid within the skin []. This information is valuable for designing topical formulations with desired release profiles and potential therapeutic effects.

Prodrugs for Drug Delivery:

Ethyl salicylate can act as a prodrug, a compound that gets converted into an active form within the body. This property holds potential for targeted drug delivery strategies. In a study, researchers explored TU-2100, a prodrug containing ethyl salicylate, for its potential application in treating acne. The study investigated the skin penetration and metabolism of TU-2100, providing insights into its potential as a prodrug for topical acne treatment [].

Ethyl salicylate is an organic compound classified as an ester, specifically the ethyl ester of salicylic acid. Its chemical formula is C9H10O3C_9H_{10}O_3, and it is represented structurally as ethyl 2-hydroxybenzoate. Ethyl salicylate appears as a clear liquid that is sparingly soluble in water but readily soluble in alcohol and ether. It possesses a pleasant wintergreen-like odor, which makes it popular in perfumery and as a flavoring agent .

Ethyl salicylate exhibits some biological effects, but the mechanisms are not fully understood. It is believed to possess mild analgesic (pain-relieving) and anti-inflammatory properties []. These effects might be related to its ability to inhibit enzymes involved in the inflammatory response. However, further research is needed to elucidate the specific mechanisms [].

Ethyl salicylate is generally considered safe for topical application in low concentrations. However, ingestion of large amounts can be toxic, causing nausea, vomiting, and stomach upset []. In high concentrations or on sensitive skin, it can cause irritation. Due to its structural similarity to aspirin, individuals allergic to aspirin should avoid ethyl salicylate [].

Data:

  • The oral LD50 (lethal dose 50%) of ethyl salicylate in rats is 890 mg/kg [].

Precautions:

  • Avoid contact with eyes and mucous membranes.
  • Do not ingest.
  • Use with caution on sensitive skin.
  • Consult a healthcare professional before using if pregnant, breastfeeding, or taking medications.

  • Ester Hydrolysis: Ethyl salicylate can be hydrolyzed back to salicylic acid and ethanol under acidic or basic conditions:
    Ethyl salicylate+WaterSalicylic acid+Ethanol\text{Ethyl salicylate}+\text{Water}\rightleftharpoons \text{Salicylic acid}+\text{Ethanol}
  • Aminolysis: This reaction involves the reaction of ethyl salicylate with amines to form amides. For instance, when reacted with n-butylamine, ethyl salicylate can yield n-butyl salicylamide under optimized conditions using catalysts like phenylboronic acid .
  • Esterification: Ethyl salicylate can be synthesized through the esterification of salicylic acid with ethanol, typically in the presence of an acid catalyst such as sulfuric acid .

There are various methods for synthesizing ethyl salicylate:

  • Traditional Esterification:
    • Salicylic acid is reacted with ethanol in the presence of sulfuric acid as a catalyst.
    • The reaction mixture is heated to promote ester formation.
  • Microwave-Assisted Synthesis:
    • This method enhances reaction rates significantly, allowing for rapid synthesis of ethyl salicylate under microwave irradiation, reducing reaction time from hours to minutes .
  • Household Chemical Synthesis:
    • A simpler method involves extracting acetylsalicylic acid from aspirin tablets, hydrolyzing it to salicylic acid, and then esterifying it with ethanol using boric acid as a catalyst .

Ethyl salicylate has several applications across different fields:

  • Pharmaceuticals: Used in topical analgesics for pain relief.
  • Food Industry: Employed as a flavoring agent due to its pleasant aroma.
  • Cosmetics: Incorporated into perfumes and scented products.
  • Chemical Intermediates: Serves as a precursor for synthesizing other compounds through various

Studies have shown that ethyl salicylate interacts with various biological systems. Its primary mechanism involves inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Additionally, the compound has been evaluated for potential interactions with other drugs used for pain management, highlighting its utility but also necessitating caution regarding combined use due to possible additive effects on gastrointestinal irritation .

Ethyl salicylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
Methyl SalicylateC8H8O3Commonly used as a topical analgesic; more volatile than ethyl salicylate.
Salicylic AcidC7H6O3The parent compound; known for its anti-inflammatory properties; used in acne treatment.
Benzyl SalicylateC10H10O3Used in perfumery; has a floral scent; less common than ethyl salicylate.
Propylene Glycol SalicylateC11H14O4A derivative used in topical formulations; offers enhanced solubility and stability.

Uniqueness of Ethyl Salicylate

Ethyl salicylate's unique combination of pleasant odor, moderate solubility, and effective analgesic properties distinguishes it from similar compounds. Its specific applications in both food flavoring and medicinal formulations further enhance its versatility compared to other esters or salicylic derivatives .

Physical Description

Liquid
Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odou

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Boiling Point

233.00 to 235.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Density

1.125-1.131

LogP

2.95 (LogP)
2.95

Melting Point

1.3 °C

UNII

555U6TZ2MV

GHS Hazard Statements

Aggregated GHS information provided by 1678 companies from 7 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE10 - Ethyl hydroxybenzoate

Vapor Pressure

0.08 mmHg

Pictograms

Irritant

Irritant

Other CAS

1321-50-2
118-61-6

Wikipedia

Ethyl_salicylate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzoic acid, 2-hydroxy-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15
NPRA: Deep Heat Sports Pain Relief (Ethyl Salicylate, Glycol Salicylate, Methyl Nicotinate, and Methyl Salicylate) Topical Aerosol

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